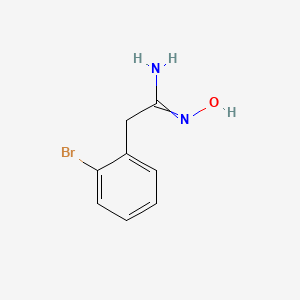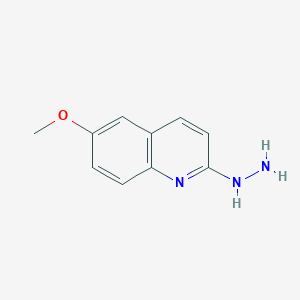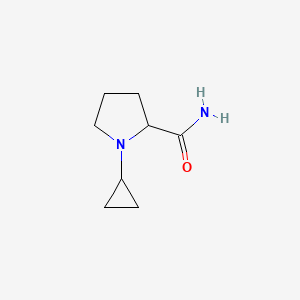
2-Benzyl-4,4-dimethylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-4,4-dimethylpyrrolidine is a heterocyclic organic compound featuring a five-membered pyrrolidine ring with a benzyl group and two methyl groups attached to the nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-4,4-dimethylpyrrolidine typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselective formation of the pyrrolidine ring . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 2-Benzyl-4,4-dimethylpyrrolidine undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions at the benzylic position, forming benzylic halides under radical conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Substitution: N-bromosuccinimide (NBS) for bromination reactions.
Major Products:
Oxidation: Benzoic acids.
Substitution: Benzylic halides.
Aplicaciones Científicas De Investigación
2-Benzyl-4,4-dimethylpyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and antifungal properties.
Medicine: Explored as a scaffold for the development of new drugs targeting various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Benzyl-4,4-dimethylpyrrolidine involves its interaction with specific molecular targets and pathways. For instance, derivatives of pyrrolidine have been shown to inhibit enzymes like acetylcholinesterase, which is responsible for hydrolyzing the neurotransmitter acetylcholine . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and leading to increased levels of acetylcholine .
Comparación Con Compuestos Similares
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness: 2-Benzyl-4,4-dimethylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness allows it to interact differently with biological targets compared to other pyrrolidine derivatives .
Propiedades
Número CAS |
500352-84-1 |
|---|---|
Fórmula molecular |
C13H19N |
Peso molecular |
189.30 g/mol |
Nombre IUPAC |
2-benzyl-4,4-dimethylpyrrolidine |
InChI |
InChI=1S/C13H19N/c1-13(2)9-12(14-10-13)8-11-6-4-3-5-7-11/h3-7,12,14H,8-10H2,1-2H3 |
Clave InChI |
XLUMTXJLIZESLW-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(NC1)CC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


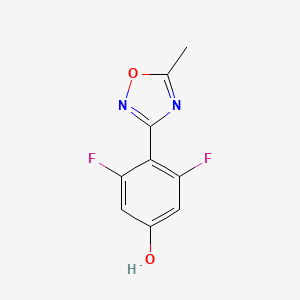
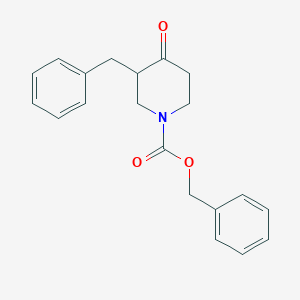
![[[Amino-(3-fluorophenyl)methylidene]amino] 2-chloropropanoate](/img/structure/B12436422.png)
![2-[(5-Bromopyridin-2-yl)amino]propan-1-ol](/img/structure/B12436423.png)
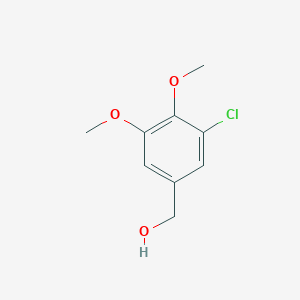

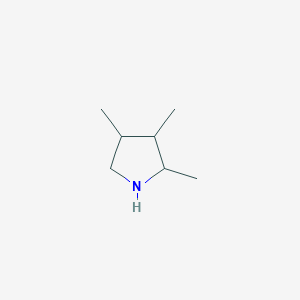
![1-{[(3S,4S,5R,6R)-4,5-bis(acetylsulfanyl)-6-[(acetylsulfanyl)methyl]-2-ethoxyoxan-3-yl]sulfanyl}ethanone](/img/structure/B12436451.png)


